molecular formula C17H19NO3 B2373194 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone CAS No. 1421445-76-2

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2373194
CAS No.: 1421445-76-2
M. Wt: 285.343
InChI Key: AJPWIOAPPQMNGQ-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound featuring a morpholine ring substituted with a hydroxymethyl group at the 3-position, linked to a naphthalen-1-yl-ethanone scaffold.

Properties

IUPAC Name

1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-11-15-12-21-9-8-18(15)17(20)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,19H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPWIOAPPQMNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC=CC3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone, enabling a comparative analysis:

1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone (Compound 33) and 1-(4-Nitrophenyl)-2-morpholino-2-thioxoethanone (Compound 34)

  • Structure : Replace the naphthalen-1-yl group with a nitro-substituted phenyl ring. The thioxo (C=S) group replaces the ketone oxygen.
  • Synthesis: Derived from bromo-substituted ethanones via nucleophilic substitution with morpholine.
  • The thioxo group may alter metabolic stability and binding interactions due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity.

1-(4-Morpholinophenyl)-2-phenyl-ethanone

  • Structure: Morpholine is attached to a phenyl ring via a single bond, while the ethanone group is linked to a second phenyl.
  • Synthesis: Prepared via silylated cyanohydrin intermediates and LDA-mediated reactions.
  • Key Differences :
    • Lacks the hydroxymethyl substitution on the morpholine, reducing hydrophilicity.
    • The biphenyl system may enhance π-π stacking interactions compared to the naphthalene’s fused rings.

1-[3-Morpholino-5-(Trifluoromethyl)pyridin-2-yl]ethanone

  • Structure: Pyridine core with trifluoromethyl and morpholino substituents.
  • Molecular Formula : C₁₂H₁₃F₃N₂O₂ (MW: 274.24).
  • Key Differences :
    • The pyridine ring introduces nitrogen-based polarity, contrasting with the naphthalene’s all-carbon system.
    • Trifluoromethyl groups enhance electronegativity and metabolic resistance, features absent in the target compound.

JWH-200: (1-(2-Morpholin-4-ylethyl)indol-3-yl)-Naphthalen-1-ylmethanone

  • Structure: Combines a morpholine-ethyl-indole moiety with naphthalen-1-ylmethanone.
  • Indole’s NH group provides additional hydrogen-bonding sites, unlike the hydroxymethyl-morpholino group.

(3-Methoxyphenyl)-Naphthalen-1-ylmethanone

  • Structure: Methoxy-substituted phenyl instead of morpholino.
  • CAS : 109251-88-9 (MW: 262.30).
  • Key Differences: Methoxy groups are less polar than morpholino, reducing solubility in aqueous environments.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Naphthalen-1-yl-ethanone 3-(Hydroxymethyl)morpholino Not Provided High polarity, hydrogen-bond capacity
1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone Phenyl-ethanone 3-Nitrophenyl, morpholino, thioxo Not Provided Electron-withdrawing nitro, C=S group
1-(4-Morpholinophenyl)-2-phenyl-ethanone Biphenyl-ethanone 4-Morpholinophenyl Not Provided Biphenyl system, no hydroxymethyl
JWH-200 Indole-naphthalenone Morpholine-ethyl-indole Not Provided GPCR-targeting potential, flexible chain
(3-Methoxyphenyl)-naphthalen-1-ylmethanone Naphthalenone 3-Methoxyphenyl 262.30 Low polarity, methoxy substituent

Biological Activity

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a chemical compound characterized by a morpholine ring with a hydroxymethyl group and a naphthalene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone
  • Molecular Formula : C17H19NO3
  • CAS Number : 1421445-76-2

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

The compound interacts with specific molecular targets, which may include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Several studies have indicated that derivatives of naphthalene compounds exhibit anticancer properties. For instance, research has shown that similar structures can inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in vivo models.

Case Study 1: Antiproliferative Activity

A study published in Molecules evaluated the antiproliferative effects of various naphthalene derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)12.5Apoptosis induction
Compound BA549 (Lung Cancer)8.0Cell cycle arrest

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of morpholine-based compounds. Results indicated that this compound effectively inhibited specific kinases involved in cancer progression, leading to decreased cell viability in treated cultures.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Starting Materials : Naphthalene derivatives and morpholine.
  • Reaction Conditions : Common solvents include tetrahydrofuran (THF). Catalysts may be required for optimal yields.

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